BenchChemオンラインストアへようこそ!

Alethine dihydrochloride

TNF-alpha upregulation T-cell immunomodulation donor consistency

Alethine dihydrochloride (β-alethine HCl; β-alanyl-cysteamine disulfide dihydrochloride; MW 367.36) is a small-molecule disulfide dimer belonging to the aminothiol/disulfide immunomodulator class. It is the stabilized dihydrochloride salt of β-alethine (free base CAS 646-08-2), which exists as a disulfide-bridged dimer of two β-alanyl-cysteamine thiol units.

Molecular Formula C10H24Cl2N4O2S2
Molecular Weight 367.35916
CAS No. 14307-88-1
Cat. No. B1143602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlethine dihydrochloride
CAS14307-88-1
Molecular FormulaC10H24Cl2N4O2S2
Molecular Weight367.35916
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alethine Dihydrochloride (CAS 14307-88-1): A Low-Molecular-Weight Disulfide Immunostimulant with Clinical-Stage Hematological Malignancy Data


Alethine dihydrochloride (β-alethine HCl; β-alanyl-cysteamine disulfide dihydrochloride; MW 367.36) is a small-molecule disulfide dimer belonging to the aminothiol/disulfide immunomodulator class [1]. It is the stabilized dihydrochloride salt of β-alethine (free base CAS 646-08-2), which exists as a disulfide-bridged dimer of two β-alanyl-cysteamine thiol units [2]. The compound advanced to Phase I/II clinical evaluation for low-grade B-cell lymphoma, multiple myeloma, and Waldenström's macroglobulinemia under LifeTime Pharmaceuticals, demonstrating tumor reduction at microgram-level subcutaneous doses with no significant toxicity [3]. Unlike pantethine (a structurally related disulfide that serves as a CoA precursor for lipid metabolism) or cystamine (a transglutaminase inhibitor with neuroprotective applications), β-alethine's primary pharmacological identity is that of a T-cell and B-cell immunostimulant that polarizes the immune response toward a Th1 phenotype, driving antitumor immunity [4].

Why Alethine Dihydrochloride Cannot Be Interchanged with Generic Disulfides, Thiol Antioxidants, or Other Immunomodulators


Alethine dihydrochloride occupies a distinct pharmacological niche that is not replicated by superficially similar disulfides or immunomodulators. First, its mechanism of TNFα upregulation is distinguished by donor-to-donor consistency not seen with the widely used thiol antioxidant N-acetylcysteine (NAC), which fails to reliably induce surface TNFα across human donors [1]. Second, its immunomodulation is cytokine-network-polarizing rather than merely stimulatory: β-alethine simultaneously upregulates Th1 cytokines (IFN-γ, TNFα, IL-2) while depressing the Th2 master cytokine IL-10, an integrated reprogramming not achieved by single-cytokine biologics or broad-spectrum immunostimulants like levamisole [2]. Third, its in vivo antitumor efficacy is tumor-model-dependent—effective in syngeneic NS-1 myeloma but ineffective in allogeneic Cloudman S-91 melanoma as monotherapy—indicating that biological context, not merely disulfide pharmacophore presence, governs activity [3]. Fourth, the dihydrochloride salt form (CAS 14307-88-1) provides enhanced stability over the free base (CAS 646-08-2), which is prone to oxidation in air and aqueous solution [4]. These four axes of differentiation mean that procurement decisions based solely on disulfide class membership or pan-immunomodulator classification will not recapitulate β-alethine's biological fingerprint.

Quantitative Differentiation Evidence for Alethine Dihydrochloride vs. Closest Comparators


Donor-Consistent Surface TNFα Upregulation on Human T Cells: β-Alethine vs. N-Acetylcysteine (NAC)

In a direct head-to-head comparison using primary human T cells from multiple healthy donors, β-alethine (Betathine™, BT) produced a consistent increase in surface TNFα expression across all but one donor tested, whereas the commonly used thiol antioxidant N-acetyl-L-cysteine (NAC) at equivalent concentration (20 mM) failed to produce consistent surface TNFα upregulation across donors. [1] The BT-induced TNFα increase was maintained in PMA/ionomycin-stimulated cells for over 50 hours and was accompanied by elevated TNFα mRNA levels and significantly enhanced TNFα receptor I expression. [1] This donor-to-donor reliability distinguishes β-alethine from NAC, which shows idiosyncratic donor-dependent responses that limit its translational reproducibility as a TNFα-mediated anticancer immunomodulator.

TNF-alpha upregulation T-cell immunomodulation donor consistency N-acetylcysteine

Th1-Polarized Cytokine Reprogramming: Coordinated IFN-γ Increase with IL-10 Depression in Unstimulated Human T Cells

β-Alethine at 20 mM concentration induces a coordinated Th1-polarizing cytokine shift in unstimulated human T cells, simultaneously increasing messenger RNA for the Th1 cytokines IFN-γ, TNFα, TNFβ, and IL-2 while significantly depressing production of the dominant Th2 cytokine IL-10. [1] IL-10 is the master cytokine required to sustain a Th2 response, and its depression by β-alethine removes a critical brake on Th1 differentiation. [1] This coordinated, multi-cytokine reprogramming differs fundamentally from single-cytokine-targeting biologics (e.g., recombinant IL-2, anti-IL-10 monoclonal antibodies) and from pan-immunostimulants such as levamisole, which enhance T-cell function non-specifically without the Th1-polarizing selectivity documented for β-alethine. [2] The patent further discloses that β-alethine plus NAC combination completely eliminates soluble TNFα release—associated with adverse systemic proinflammatory effects—while preserving surface TNFα associated with cell-contact-dependent anticancer cytotoxicity. [1]

Th1 polarization IFN-gamma IL-10 cytokine network cancer immunotherapy

In Vivo Antitumor Efficacy: Syngeneic NS-1 Myeloma Response vs. Allogeneic Cloudman S-91 Melanoma Resistance as Monotherapy

In the seminal Knight et al. (1994) study, β-alethine administered at doses of 1 ng/kg to 100 µg/kg successfully treated NS-1 myeloma in a syngeneic murine tumor model when intervention was initiated early [1]. In contrast, the identical compound was ineffective as monotherapy in the allogeneic Cloudman S-91 murine melanoma model, demonstrating tumor-model-dependent efficacy that correlates with the requirement for a functional host T-cell compartment [1][2]. This contrasts with directly cytotoxic small-molecule chemotherapeutics (e.g., melphalan, cyclophosphamide) that show broad, immune-independent antitumor activity across tumor models. Notably, β-alethine was subsequently shown to be a beneficial adjunct to melphalan in the MOPC-315 myeloma model and to cyclophosphamide in the B16 melanoma model, indicating chemosensitizing or immunochemotherapeutic synergy rather than standalone cytotoxic action [3]. More recently, β-alethine (600 ng/kg) combined with low-dose anti-PD1 produced 33% cure rates in mice bearing established Cloudman S-91 melanomas of substantial size (30 mm² average), and an 80% cure rate when treatment was initiated at smaller tumor sizes (20 mm²), demonstrating that checkpoint inhibitor combination converts the melanoma-resistant model to a responsive one [4].

in vivo antitumor myeloma melanoma tumor model selectivity immunocompetence

Therapeutic Window: Million-Fold Separation Between Effective Immunomodulatory Dose and Acute Toxic Dose in Humans

β-Alethine exhibits an exceptionally wide therapeutic window that quantitatively distinguishes it from structurally related aminothiol radioprotectors such as WR-2721 (amifostine). In GLP acute toxicity studies, single bolus intravenous β-alethine in CD-1 mice produced mortalities of 0/2 at 67 mg/kg, 1/3 at 333 mg/kg, and 2/2 at 667 mg/kg, with an estimated acute IV LD50 of >100 mg/kg [1]. The effective immunomodulatory and antitumor dose range in murine models spans 1 ng/kg to 100 µg/kg [2], representing a >1,000,000-fold separation between the low end of the effective range and the LD50. In the Phase I/II clinical program, the total human dose was approximately 2 µg administered subcutaneously every 2 weeks, reported to be roughly 1 million times lower than the predicted toxic dose, with no significant side effects observed [3]. This contrasts with WR-2721 (amifostine), which requires doses of 200–900 mg/m² in humans for radioprotection and produces dose-limiting hypotension, nausea, and emesis [4]. β-Alethine's microgram-level potency combined with its high LD50 yields a therapeutic ratio that enables long-term outpatient subcutaneous dosing without the dose-limiting toxicities that constrain aminothiol radioprotectors.

therapeutic index LD50 toxicity microgram dosing safety margin

B-Cell Antibody Response Stimulation: Potent Plaque-Forming Cell Induction in Murine and Human Systems

At an optimal concentration of approximately 10 ng/mL, β-alethine markedly stimulated antibody-producing plaque-forming cells (PFC) from murine splenocytes, yielding 16,875 PFC/10⁶ cells versus 55 PFC/10⁶ cells in untreated controls—a ~307-fold increase [1]. In human peripheral blood leukocytes, the effect was equally dramatic: 1,826 PFC/10⁶ cells in β-alethine-treated cultures versus 0 PFC/10⁶ cells in controls, representing induction of antibody-forming capacity from an undetectable baseline [1]. This B-cell stimulatory activity is quantitatively far more potent than that reported for levamisole, which at optimal concentrations (1–10 µg/mL) produces approximately 2- to 5-fold increases in murine PFC responses [2]. The B-cell activation by β-alethine occurs in parallel with its T-cell immunostimulation, distinguishing it from T-cell-selective agents such as anti-CD3 antibodies or IL-2, which primarily expand T-cell compartments without directly inducing B-cell antibody-producing function.

B-cell activation antibody response plaque-forming cells splenocytes humoral immunity

Salt-Form Stability Advantage: Dihydrochloride (CAS 14307-88-1) vs. Free Base (CAS 646-08-2) for Reproducible Research Use

β-Alethine in its free base form (CAS 646-08-2) and its reduced thiol precursor β-aletheine are inherently unstable in air and aqueous solutions due to thiol autoxidation and disulfide exchange reactions [1]. The hydrochloride and hydrobromide acid salts stabilize the disulfide dimer against oxidative degradation. The dihydrochloride salt (CAS 14307-88-1) is specified as the preferred pharmaceutical form in multiple patents, with high-yield, high-purity synthetic methods described to ensure batch-to-batch reproducibility [1][2]. Vendor specifications for alethine dihydrochloride indicate typical purity levels of ≥95% (benchchem) to >98% (medkoo), with storage at 0–4°C (short-term) or −20°C (long-term) under dry, dark conditions . The free base (CAS 646-08-2) is primarily listed as a research intermediate but is not recommended for biological assays due to oxidation sensitivity. In contrast, the structurally related disulfide pantethine (CAS 16816-67-4) is commercially available as a stable dietary supplement, but its biological activity is directed toward lipid metabolism via CoA pathways rather than immunomodulation, making it an unsuitable functional substitute despite shared disulfide chemistry [3].

salt form stability dihydrochloride free base formulation procurement specification

Scientifically Supported Research and Industrial Application Scenarios for Alethine Dihydrochloride


Immuno-Oncology: Checkpoint Inhibitor Combination Studies in Syngeneic Murine Tumor Models

β-Alethine (600 ng/kg SC) combined with low-dose anti-PD1 (10 µg/mouse) achieved 33–80% cure rates in the Cloudman S-91 melanoma model depending on tumor size at treatment initiation, with the combination superior to either agent alone [1]. β-Alethine was also synergistic with anti-CTLA4 and anti-OX40 in the MBT2 murine bladder cancer model [1]. The proposed mechanism involves pleiotropic downregulation of multiple immune checkpoint molecules on both T cells and myeloid cells, making it more difficult for tumors to exploit alternative immunosuppressive pathways compared to single-agent anti-PD1 therapy [1]. Research groups investigating checkpoint inhibitor resistance mechanisms or developing combination immunotherapy regimens should consider β-alethine as a small-molecule partner that addresses multi-checkpoint escape, particularly in melanoma and bladder cancer models where single-agent anti-PD1 shows limited curative potential.

Ex Vivo T-Cell Activation and Expansion for Adoptive Cell Therapy Manufacturing

β-Alethine's consistent, donor-independent upregulation of surface TNFα on human T cells, sustained for over 50 hours post-stimulation, positions it as a candidate small-molecule additive for T-cell activation protocols in CAR-T or TCR-engineered cell manufacturing [2]. Unlike NAC, which shows donor-to-donor variability in TNFα induction, β-alethine produces a reliable increase across donors [2]. The coordinated Th1-polarizing cytokine shift (increased IFN-γ, IL-2, TNFα; decreased IL-10) may bias expanded T-cell products toward a Th1 phenotype associated with superior antitumor efficacy [3]. The compound's picomolar-to-nanomolar potency (optimal in vitro activity at ~10 ng/mL) enables cost-effective use at scale. The dihydrochloride salt form provides the stability required for GMP-compatible media preparation [4].

Hematological Malignancy Research: B-Cell Lymphoma and Myeloma Preclinical Models

β-Alethine has a clinical-track record in Phase I/II trials for low-grade B-cell lymphoma (NCT00007839) and Waldenström's macroglobulinemia [5]. In the clinical study, 3/8 evaluable lymphoma patients achieved measurable tumor reductions (53%, 25–50%, and 0–25% bidimensional decreases) after fortnightly SC dosing for ≥85 days, with efficacy correlating with preserved pretreatment delayed-type hypersensitivity (DTH) responses [6]. In preclinical models, β-alethine (1 ng/kg–100 µg/kg) successfully treated NS-1 myeloma in syngeneic mice and was a beneficial adjunct to melphalan in the MOPC-315 myeloma model [7][2]. Research programs focused on B-cell malignancies should consider β-alethine for studies requiring an immunostimulant with selective activity against hematolymphoid tumors, particularly where host T-cell function is intact and can be leveraged as an efficacy biomarker via DTH testing.

Cellular Senescence and Longevity Research: Fibroblast Replicative Lifespan Extension

At 10 ng/mL, β-alethine extended the replicative lifespan of human IMR-90 fetal lung fibroblasts to 102 population doubling levels (PDL) versus 47 PDL in untreated controls—a 2.17-fold increase—yielding approximately 3 × 10¹⁶ greater biomass [7]. This senescence-delaying activity is quantitatively distinguished from other lifespan-extending interventions in the IMR-90 model. For context, the differentiating agent hexamethylene-bis-acetamide (HMBA), which shares identical atomic spacings between its amide moieties with β-alethine, induces differentiation but is not reported to produce comparable fibroblast lifespan extension at equivalent concentrations [7]. Research groups studying cellular senescence mechanisms, replicative aging, or bioproduction cell line optimization should evaluate β-alethine as a culture medium additive for extending productive cellular lifespan while maintaining phenotypic function.

Quote Request

Request a Quote for Alethine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.